molecular formula C16H17ClN2O B1380052 [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1445127-44-5

[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No.: B1380052
CAS No.: 1445127-44-5
M. Wt: 288.77 g/mol
InChI Key: WJHCKNMESFZKOC-UHFFFAOYSA-N
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Description

[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phenyl group attached to a dihydro-1,2-oxazole ring, and an amine group that is protonated to form the hydrochloride salt. This compound is of interest due to its potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride typically involves several key steps:

    Formation of the Dihydro-1,2-oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated precursor of the dihydro-1,2-oxazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form or reduce other functional groups present in the molecule.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Conditions for nucleophilic substitution typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce more saturated amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine: The non-hydrochloride form of the compound.

    [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol: A related compound where the amine group is replaced by a hydroxyl group.

    [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: A ketone derivative of the compound.

Uniqueness

What sets [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better explore its potential and develop new uses for this versatile compound.

Properties

IUPAC Name

[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O.ClH/c17-11-15-10-16(18-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCKNMESFZKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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